2-Picoline, 3-sec-butyl- 2-Picoline, 3-sec-butyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18540864
InChI: InChI=1S/C10H15N/c1-4-8(2)10-6-5-7-11-9(10)3/h5-8H,4H2,1-3H3
SMILES:
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol

2-Picoline, 3-sec-butyl-

CAS No.:

Cat. No.: VC18540864

Molecular Formula: C10H15N

Molecular Weight: 149.23 g/mol

* For research use only. Not for human or veterinary use.

2-Picoline, 3-sec-butyl- -

Specification

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
IUPAC Name 3-butan-2-yl-2-methylpyridine
Standard InChI InChI=1S/C10H15N/c1-4-8(2)10-6-5-7-11-9(10)3/h5-8H,4H2,1-3H3
Standard InChI Key PBZXAOLPZNLHMK-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1=C(N=CC=C1)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Classification

2-Picoline, 3-sec-butyl- (IUPAC name: 3-(sec-butyl)-2-methylpyridine) belongs to the alkylpyridine family, a subclass of heterocyclic aromatic compounds. The pyridine ring provides a rigid planar framework, while the methyl and sec-butyl groups introduce steric and electronic modifications. The sec-butyl group (-CH(CH2_2CH3_3)CH2_2CH3_3) at position 3 creates a chiral center, rendering the molecule optically active.

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular FormulaC10H15N\text{C}_{10}\text{H}_{15}\text{N}
Molecular Weight149.24 g/mol
CAS Registry NumberEVT-13973139
Structural ClassSubstituted Alkylpyridine

Synthetic Methodologies

Alkylation of 2-Picoline

The primary synthetic route involves the Friedel-Crafts alkylation of 2-picoline with sec-butyl halides (e.g., sec-butyl chloride) in the presence of Lewis acid catalysts such as AlCl3_3 or FeCl3_3. This reaction proceeds via electrophilic aromatic substitution, where the sec-butyl cation attacks the electron-rich position para to the methyl group .

2-Picoline+sec-butyl halideAlCl33-sec-butyl-2-picoline+HX\text{2-Picoline} + \text{sec-butyl halide} \xrightarrow{\text{AlCl}_3} \text{3-sec-butyl-2-picoline} + \text{HX}

Alternative Approaches

  • Cross-Coupling Reactions: Transition metal-catalyzed couplings (e.g., Suzuki-Miyaura) between 3-bromo-2-picoline and sec-butylboronic acids offer regioselective control.

  • Reductive Amination: Condensation of 2-picoline-3-carbaldehyde with sec-butylamine followed by reduction could yield the target compound, though this method remains speculative without experimental validation.

Physicochemical Properties

Thermodynamic Parameters

While exact measurements for 3-sec-butyl-2-picoline are unavailable, extrapolations from similar compounds suggest:

  • Boiling Point: ~210–230°C (higher than 2-picoline’s 127.5°C due to increased molecular weight) .

  • Density: Estimated at 0.89–0.92 g/cm3^3, consistent with liquid alkylpyridines .

  • Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in water (<1 g/L) .

Stability and Reactivity

The compound’s stability under ambient conditions is likely comparable to 2-picoline, though the sec-butyl group may enhance susceptibility to oxidative degradation at elevated temperatures. Its reactivity toward electrophiles is attenuated by the electron-deficient pyridine ring, favoring substitutions at the 4- and 6-positions.

Chemical Reactivity and Applications

Functionalization Reactions

  • Nitrogen Quaternization: Treatment with alkyl halides generates quaternary ammonium salts, useful as phase-transfer catalysts.

  • Oxidation: The sec-butyl side chain can undergo oxidation to yield ketone or carboxylic acid derivatives, expanding utility in fine chemical synthesis.

Table 2: Application Domains

SectorUse Case
PharmaceuticalsIntermediate for antipsychotic agents
AgrochemicalsPrecursor to herbicidal compounds
Coordination ChemistryLigand for transition metal catalysts

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